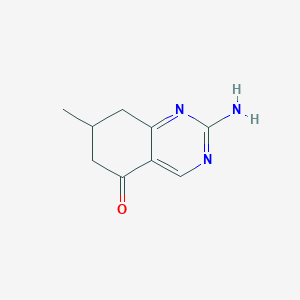

2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-methyl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-5-2-7-6(8(13)3-5)4-11-9(10)12-7/h4-5H,2-3H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVAVPSXDGOXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NC(=NC=C2C(=O)C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 7 Methyl 7,8 Dihydroquinazolin 5 6h One

Established Synthetic Pathways to the Dihydroquinazolinone Core

Traditional methods for constructing the dihydroquinazolinone ring system often involve multi-step sequences that culminate in the formation of the heterocyclic core through cyclization or reduction pathways.

Ring-closure, or cyclocondensation, reactions are among the most common strategies for synthesizing the dihydroquinazolinone core. These methods typically involve the reaction of a 2-aminobenzamide (B116534) derivative with an aldehyde or ketone. The reaction proceeds via the formation of an imine intermediate, followed by an intramolecular cyclization to yield the final dihydroquinazolinone product.

A direct and environmentally friendly approach involves the cyclocondensation of 2-aminobenzamide with various aromatic aldehydes and ketones in water, using aspartic acid as a catalyst. researchgate.net Similarly, isatoic anhydride (B1165640) can react with amines and aldehydes or ketones to form the dihydroquinazolinone skeleton. researchgate.net Another established method is the Leuckart–Wallach type reaction, which provides a modular and efficient cascade cyclization strategy to prepare substituted dihydroquinazolinones from readily available starting materials. rsc.org This metal-free approach is notable for producing only water, carbon dioxide, and methanol (B129727) as byproducts. rsc.org

Table 1: Examples of Ring-Closure Reactions for Dihydroquinazolinone Synthesis

| Starting Materials | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| 2-Aminobenzamide and Aldehydes/Ketones | Aspartic Acid | Environmentally benign method using water as a solvent. | researchgate.net |

| Isatoic Anhydride, Amines, and Aldehydes/Ketones | Various | Versatile method for accessing diverse derivatives. | researchgate.net |

| Methyl (2-formylphenyl)carbamate and Amines | Formic Acid | A cascade cyclization/Leuckart–Wallach type strategy. | rsc.org |

| 2-Aminobenzonitriles and Aldehydes/Ketones | KOtBu | A transition-metal-free reaction that proceeds at room temperature. | organic-chemistry.org |

An alternative pathway to dihydroquinazolinones involves the selective reduction of the corresponding fully aromatic quinazoline (B50416) or quinazolinone precursors. This approach is particularly useful when the oxidized analog is more readily accessible. The key challenge in this strategy is the selective reduction of the C=N double bond within the pyrimidine (B1678525) ring without affecting the carbocyclic ring or other functional groups.

One reported method involves an iron-acetic acid promoted reductive cyclization. researchgate.net In this process, the reduction of a nitro group to an amine triggers an intramolecular cyclization to form the dihydroquinazoline (B8668462) ring. researchgate.net Another technique involves the treatment of a quinazolin-4(3H)-one with tin(II) chloride (SnCl₂) in ethanol (B145695) under microwave irradiation, which can yield the corresponding 2,3-dihydroquinazolin-4(1H)-one. nih.gov The choice of reducing agent and reaction conditions is critical to prevent over-reduction to a tetrahydroquinazoline (B156257) derivative.

Heterocyclization encompasses a broad range of reactions where the bicyclic quinazolinone system is constructed from various acyclic or heterocyclic precursors. These methods often involve multi-component reactions (MCRs), where three or more reactants combine in a single pot to form the target molecule with high atom economy.

For instance, a straightforward method for synthesizing 2-amino-3,4-dihydroquinazolines begins with Baylis-Hillman derivatives of 2-nitrobenzaldehyde. The protocol involves a sequence of Sₙ2 reaction, nitrile addition mediated by cyanogen (B1215507) bromide, and a final iron-acetic acid promoted reductive cyclization to form the dihydroquinazoline ring. researchgate.net Another approach utilizes the reaction of α-aminoamidines with bis-benzylidene cyclohexanones, which occurs under mild conditions with excellent yields to produce 5,6,7,8-tetrahydroquinazolines. mdpi.com Diversity-oriented synthesis can also be employed, such as the reaction of aromatic aldehydes, 1,3-cyclohexanedione, and 5-amino-3-arylpyrazoles, which can be controlled by temperature and catalyst choice to yield pyrazoloquinazolinones. frontiersin.org

Modern Catalytic Approaches in Synthesis

Modern synthetic chemistry has increasingly focused on the use of catalysts to improve efficiency, selectivity, and sustainability. The synthesis of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one and its analogs has benefited significantly from the development of novel metal-based and organocatalytic systems.

Transition-metal catalysis has become an indispensable tool for constructing complex heterocyclic scaffolds. Catalysts based on copper, palladium, gold, and scandium have been effectively used in the synthesis of dihydroquinazolinones.

Copper-catalyzed reactions are particularly prevalent. One-pot syntheses of quinazoline derivatives have been achieved through copper-catalyzed intramolecular C-N coupling. nih.gov Another method involves a copper-catalyzed one-pot reaction of 2-nitrobenzonitriles with carbonyl compounds, using diboronic acid as a reductant, to yield 2,3-dihydroquinazolin-4(1H)-ones under mild conditions. organic-chemistry.org

Palladium catalysts are also employed, particularly in coupling reactions. The subject compound, 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one, has been used as a reactant in a palladium-catalyzed reaction to synthesize more complex derivatives. Specifically, it reacts with other reagents in the presence of tris-(dibenzylideneacetone)dipalladium(0) and a phosphine (B1218219) ligand to form substituted amino-quinazolinone products. molaid.com Gold catalysts, such as (PPh₃)AuCl/AgOTf, have been used to promote cascade processes involving double hydroamination to synthesize polycyclic dihydroquinazolinone scaffolds with high regioselectivity. mdpi.com

Table 2: Selected Metal-Catalyzed Syntheses of Dihydroquinazolinones

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Tris(dibenzylideneacetone)dipalladium(0) / Xantphos | C-N Coupling | Used for further functionalization of the 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one core. | molaid.com |

| CuI / trans-4-hydroxyl-L-proline | One-pot intramolecular C-N coupling | Efficient synthesis of fused quinazoline systems. | nih.gov |

| (PPh₃)AuCl / AgOTf | Cascade Double Hydroamination | Provides access to polycyclic and fused dihydroquinazolinones. | mdpi.com |

| Sc(III)-inda-pybox complex | Asymmetric Intramolecular Amidation | Enables enantioselective synthesis of dihydroquinazolinones from imines. | organic-chemistry.org |

Acid catalysis offers a powerful, often metal-free, alternative for dihydroquinazolinone synthesis. Both Brønsted and Lewis acids have been employed to facilitate the key cyclization steps.

Brønsted acids, such as chiral phosphoric acids, are highly effective organocatalysts for the enantioselective synthesis of 2,3-dihydroquinazolinones from aldehydes and 2-aminobenzamide. rsc.orgresearchgate.net These catalysts activate the imine intermediate towards nucleophilic attack, allowing for high levels of stereocontrol. rsc.org Pentacarboxycyclopentadienes (PCCPs) have also emerged as a useful class of Brønsted acid catalysts for these transformations. upce.cz For large-scale and environmentally friendly synthesis, p-toluenesulfonic acid (p-TSA) has been used as a catalyst in solvent-free, mechanochemical (ball milling) procedures, offering excellent yields in short reaction times. researchgate.netacs.org

Lewis acids also play a crucial role. For example, various Lewis acids, with CuBr₂ being optimal, can catalyze the reaction between anilines, ethyl glyoxylate, and cyclopentadiene (B3395910) to produce quinazoline derivatives. nih.gov Scandium(III) complexes have been utilized for the enantioselective synthesis of 2,3-dihydroquinazolinones via the asymmetric intramolecular amidation of an imine. organic-chemistry.org A one-pot protocol using a Lewis acid in the presence of a base has been developed for the synthesis of quinazolinones from amide-oxazolines, demonstrating broad substrate scope. rsc.org

Organocatalysis in Dihydroquinazolinone Synthesis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a transition-metal-free approach to complex molecular architectures. researchgate.netnih.gov The synthesis of dihydroquinazolinones has benefited significantly from this strategy, which utilizes small organic molecules to catalyze reactions, often under mild and environmentally benign conditions. researchgate.netfrontiersin.org

Various organocatalysts have been successfully employed for the construction of the 2,3-dihydroquinazolinone ring system. For instance, Brønsted acids like trifluoroacetic acid (TFA) and phosphorous acid (H₃PO₃) have been used to promote the cyclocondensation of anthranilamides with various carbonyl compounds. nih.gov Thiamine hydrochloride (Vitamin B₁) has been reported as an efficient organocatalyst for the synthesis of 2,3-dihydroquinazolinones in water, highlighting the green chemistry aspects of this approach. nih.gov Chiral organocatalysts have also been developed to achieve enantioselective synthesis, providing access to optically active dihydroquinazolinone derivatives with high yields and enantioselectivity. nih.gov

| Catalyst | Starting Materials | Conditions | Yield (%) |

| Trifluoroacetic Acid (TFA) | Anthranilamides, Ketoalkynes | Oxidant-free | 45-98 |

| Phosphorous Acid (H₃PO₃) | 2-Aminobenzamides, β-Ketoesters | 25-50°C | 86-95 |

| Thiamine Hydrochloride (Vitamin B₁) | 2-Aminobenzamide, Aldehydes/Ketones | Water, Reflux | 74-86 |

| Acetic Acid | Isatoic Anhydride, Aryl Amines, Cyclic Ketones | 10 mol% catalyst | 81-97 |

| Chiral Organocatalyst C-3 | 2-Aminobenzamide, Aldehydes | Methanol, 30°C, 1 mol% catalyst | 94-99 |

Table 1: Examples of Organocatalytic Synthesis of Dihydroquinazolinone Scaffolds. nih.govfrontiersin.org

Advanced Synthetic Techniques

To improve reaction efficiency, reduce waste, and accelerate the synthesis of dihydroquinazolinone libraries, several advanced techniques have been developed. These methods often combine principles of green chemistry with innovative reaction protocols.

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates the majority of the starting material atoms, are highly efficient for building molecular complexity. nih.gov The synthesis of dihydroquinazolinones is well-suited to MCR strategies. A common and effective MCR approach involves the one-pot condensation of an isatoic anhydride, an aldehyde or ketone, and an amine or ammonium (B1175870) salt. samipubco.comresearchgate.net This method provides a straightforward and atom-economical route to a wide range of substituted dihydroquinazolinones. samipubco.com The versatility of MCRs allows for significant structural diversity by simply varying the individual components used in the reaction. nih.gov

| Component 1 | Component 2 | Component 3 | Catalyst / Conditions | Product Type |

| Isatoic Anhydride | Aromatic Aldehydes | Ammonium Acetate (B1210297) | SnCl₂·2H₂O, 110°C, Solvent-free | 2,3-Dihydroquinazolin-4(1H)-ones |

| Isatoic Anhydride | Aldehydes / Ketones | Amines | Tartaric acid-SDS, Mechanochemical | 2,3-Dihydro/spiroquinazolin-4(1H)-ones |

| 2-Aminobenzamide | Aldehydes | - | Iodine, Solvent-free | 2-Aryl Substituted 2,3-Dihydroquinazoline-4(1H)-ones |

| Dimedone | Aromatic Aldehydes | 5-Amino-1(H)-1,2,4-triazole | DMF, Microwave | Tetrahydro-5H- samipubco.comnih.govorgchemres.orgtriazolo[5,1-b]-quinazolin-8-ones |

Table 2: Selected One-Pot Multicomponent Reactions for Dihydroquinazolinone Synthesis. samipubco.comresearchgate.netorganic-chemistry.orgbeilstein-journals.org

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods. beilstein-journals.orgresearchgate.net The synthesis of various quinazolinone derivatives, including triazoloquinazolinones and benzimidazoquinazolinones, has been successfully achieved using microwave irradiation. beilstein-journals.org For example, a three-component reaction of aromatic aldehydes, dimedone, and 5-amino-1(H)-1,2,4-triazole or 2-aminobenzimidazole (B67599) in DMF under microwave conditions yields the desired fused quinazolinone products in nearly quantitative amounts within minutes. beilstein-journals.org This rapid and efficient method is highly suitable for generating libraries of compounds for further study. beilstein-journals.orgresearchgate.net

Solvent-free synthesis, often conducted using mechanochemical methods like grinding or ball-milling, represents a significant advancement in green chemistry. acs.org These techniques reduce or eliminate the need for hazardous organic solvents, leading to more environmentally benign processes. acs.org The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been effectively demonstrated under solvent-free conditions. samipubco.comacs.org One such protocol involves the three-component reaction of isatoic anhydride, aromatic aldehydes, and ammonium acetate catalyzed by SnCl₂·2H₂O at 110°C without any solvent. samipubco.com Another approach utilizes grinding in a mortar and pestle or mechanochemical ball milling with a catalyst like p-toluenesulfonic acid (p-TSA), providing excellent yields in short reaction times and allowing for scalability. acs.org

| Method | Starting Materials | Catalyst | Conditions | Key Advantages |

| Heating | Isatoic anhydride, Aromatic aldehydes, NH₄OAc | SnCl₂·2H₂O | 110°C | Cost-efficient, Mild conditions, Good yields |

| Mechanochemical (Grinding/Ball Milling) | Anthranilamide, Aldehydes | p-TSA | Room Temperature | Environmentally benign, Energy efficient, Scalable |

Table 3: Comparison of Solvent-Free Synthetic Methods for Dihydroquinazolinones. samipubco.comacs.org

Derivatization and Functionalization Strategies

Further modification of the core 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one structure is crucial for exploring its chemical space and developing analogues with specific properties.

The amino group at the 2-position of the dihydroquinazolinone ring is a key site for functionalization. It can serve as a nucleophile, allowing for a variety of chemical transformations. Derivatization at this position can be used to introduce diverse substituents, thereby modulating the molecule's properties.

A documented example of such a modification involves the reaction of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one with 4-formylphenylboronic acid in the presence of a palladium catalyst (tris(dibenzylideneacetone)dipalladium(0)), a ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and a base (caesium carbonate) to yield 4-((7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)benzaldehyde. This transformation demonstrates a palladium-catalyzed cross-coupling reaction to form a new C-N bond at the amino group, attaching a benzaldehyde (B42025) moiety.

Substitution Patterns on the Dihydroquinazolinone Ring System

The dihydroquinazolinone scaffold is a versatile template for chemical modification, allowing for the introduction of a wide array of substituents to modulate its physicochemical and biological properties. Research has demonstrated that various positions on the dihydroquinazolinone ring system can be functionalized, leading to diverse libraries of compounds.

Key substitution strategies often begin with foundational molecules like 2-aminobenzamides, which can be derived from isatoic anhydride and various amines. nih.gov These intermediates then undergo cyclization reactions to form the core dihydroquinazolinone structure. For instance, reaction with aldehydes or ketones can introduce substituents at the 2-position of the ring. researchgate.net

Further modifications can be achieved on the dihydroquinazolinone core. For example, solid-phase synthesis approaches have been developed using precursors like 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid. nih.gov This method allows for the systematic introduction of different building blocks by leveraging the reactivity of functional groups such as fluoro and nitro groups on the phenyl ring, which can be subsequently converted to other functionalities. nih.gov These transformations enable the creation of a combinatorial library of dihydroquinazoline-2(1H)-one derivatives with varied substitution patterns. nih.gov

The following table summarizes examples of substitution patterns on the dihydroquinazolinone ring system, showcasing the versatility of synthetic approaches.

| Starting Material | Reagent/Method | Resulting Substitution Pattern |

| Isatoic Anhydride and Amines | 2-Nitrobenzaldehyde, followed by reduction | 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives nih.gov |

| 2-Aminobenzamides | Aromatic, α,β-unsaturated, or aliphatic imines | Dihydroquinazolinones with various substituents at the 2-position researchgate.net |

| Resin-bound Amino Acid Amides | N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid | Dihydroquinazoline-2(1H)-one derivatives with diverse functionalities on the phenyl ring nih.gov |

Introduction of Complex Heterocyclic Moieties

The fusion of additional heterocyclic rings to the dihydroquinazolinone core represents a significant strategy for creating structurally complex and novel chemical entities. rsc.org These fused systems often exhibit enhanced rigidity and planarity, which can influence their interaction with biological targets. rsc.org A variety of synthetic methods have been developed to construct these polycyclic structures.

One common approach involves the annulation of five-membered heterocycles onto the quinazoline framework. mdpi.com For example, pyrrolo[1,2-a]quinazolinones can be synthesized through a multi-step process starting from anthranilamides. mdpi.com This can involve acylation followed by thermal cyclocondensation to generate the fused pyrrole (B145914) ring. mdpi.com Similarly, indolo[1,2-a]quinazolinone derivatives have been prepared via a two-step method commencing with the Ullman coupling of 2-iodobenzamides and indole (B1671886) derivatives. mdpi.com

More intricate fused systems, such as quinazolino[3,4-a]quinazolinones and isoinodolo[2,1-a]quinazolino[1,2-c]quinazolineones, have been synthesized through a four-step route. nih.gov This pathway involves the initial formation of 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one intermediates, which are then cyclized with aromatic aldehydes or 2-formylbenzoic acid to yield the final complex heterocyclic structures. nih.gov The synthesis of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives has also been achieved by reacting α-aminoamidines with bis-benzylidene cyclohexanones, demonstrating a method for constructing partially saturated fused systems. mdpi.comnih.gov

The table below highlights several examples of complex heterocyclic moieties that have been successfully integrated with the quinazolinone core.

| Fused Heterocycle | Synthetic Precursors | Key Reaction Type |

| Pyrrolo[1,2-a]quinazolinone | Anthranilamides, α-allylacetyl chloride | Acylation and thermal cyclocondensation mdpi.com |

| Indolo[1,2-a]quinazolinone | 2-Iodobenzamides, Indole derivatives | Ullman coupling followed by cyclization mdpi.com |

| Quinazolino[3,4-a]quinazolinone | 2-(2-Aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-ones, Aromatic aldehydes | Cyclization nih.gov |

| Isoindolo[2,1-a]quinazolino[1,2-c]quinazolineone | 2-(2-Aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-ones, 2-Formylbenzoic acid | Cyclization nih.gov |

| Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one | N'-Aryl benzohydrazides, Cyclopropane aldehydes | PTSA-catalyzed annulation mdpi.com |

Chiral Synthesis and Stereoselective Approaches for Related Analogues

The development of enantioselective synthetic strategies for dihydroquinazolinone derivatives is of significant interest, as different enantiomers can exhibit distinct biological activities. researchgate.net Consequently, several stereoselective approaches have been established to control the chirality of these molecules.

One prominent method is the use of chiral organocatalysts. Chiral phosphoric acids, for example, have been successfully employed to catalyze the asymmetric condensation/amine addition cascade reaction between 2-aminobenzamides and various aldehydes (aromatic and aliphatic), affording 2,3-dihydroquinazolinones in high yields and excellent enantioselectivities (up to 97% ee). researchgate.net This approach facilitates the creation of a stereogenic center at the aminal position. researchgate.net

Another innovative strategy involves the biomimetic asymmetric reduction of quinazolinones. dicp.ac.cn This method utilizes chiral and regenerable NAD(P)H models in the presence of an achiral Brønsted acid to achieve the asymmetric reduction of the quinazolinone C=N bond, producing chiral dihydroquinazolinones with high yields and enantiomeric excesses up to 98%. dicp.ac.cn The utility of this approach has been demonstrated in the concise synthesis of biologically active molecules, such as a bromodomain protein divalent inhibitor. dicp.ac.cn

Furthermore, the de novo construction of enantioenriched dihydroquinazolinone scaffolds has been achieved through catalytic asymmetric [4+2] cycloadditions. rsc.org This intermolecular strategy involves the reaction of vinyl benzoxazinanones with sulfonyl isocyanates, providing chiral dihydroquinazolinones in high yields and with excellent enantioselectivities (up to 99:1 er). rsc.org

These stereoselective methods are crucial for accessing optically pure dihydroquinazolinone analogues, enabling the exploration of their stereochemistry-dependent properties.

| Stereoselective Method | Catalyst/Reagent | Type of Transformation | Achieved Enantioselectivity |

| Asymmetric Cascade Reaction | Chiral Phosphoric Acid | Condensation/Amine Addition | Up to 97% ee researchgate.net |

| Biomimetic Asymmetric Reduction | Chiral NAD(P)H Model and Brønsted Acid | Reduction of C=N bond | Up to 98% ee dicp.ac.cn |

| Asymmetric [4+2] Cycloaddition | Chiral Catalyst | Decarboxylative Cycloaddition | Up to 99:1 er rsc.org |

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Amino 7 Methyl 7,8 Dihydroquinazolin 5 6h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed. For complex structures like 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one and its derivatives, a combination of one-dimensional and two-dimensional NMR techniques is employed for complete and accurate spectral assignment.

¹H NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum provides critical information regarding the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. In the case of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one, the spectrum would be expected to show distinct signals for the protons of the dihydroquinazolinone core and the methyl substituent.

The following table presents representative ¹H NMR data for a related dihydroquinazolinone derivative, which can be used to approximate the expected chemical shifts for the target molecule.

Interactive Data Table: Representative ¹H NMR Data for a Dihydroquinazolinone Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.0-1.2 | d | ~6-7 |

| H-7 | ~2.0-2.2 | m | - |

| H-6 | ~2.4-2.6 | t | ~6-7 |

| H-8 | ~2.8-3.0 | t | ~6-7 |

| NH₂ | ~5.0-6.0 | br s | - |

| Aromatic H | ~7.0-8.0 | m | - |

Note: This data is predicted based on the analysis of similar compounds and may not represent the exact values for 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one.

The methyl group at the 7-position would likely appear as a doublet, coupled to the adjacent methine proton. The protons at positions 6 and 8 would be expected to be triplets, each coupled to the two protons on the adjacent methylene (B1212753) group. The amino protons typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. For 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one, the ¹³C NMR spectrum would reveal signals for the carbonyl carbon, the carbons of the pyrimidine (B1678525) and benzene (B151609) rings, and the aliphatic carbons of the cyclohexenone moiety, as well as the methyl group.

Based on data from related 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives, the carbonyl carbon (C-5) is expected to resonate in the downfield region, typically around 190-200 ppm. mdpi.comresearchgate.net The carbons of the pyrimidine ring (C-2 and C-4) would also appear at lower field due to the presence of nitrogen atoms. The aliphatic carbons (C-6, C-7, C-8) and the methyl carbon would be found in the upfield region of the spectrum.

Interactive Data Table: Representative ¹³C NMR Data for a Tetrahydroquinazoline (B156257) Derivative

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~20-25 |

| C-7 | ~30-35 |

| C-8 | ~35-40 |

| C-6 | ~40-45 |

| C-4a | ~110-120 |

| C-8a | ~150-160 |

| C-4 | ~155-165 |

| C-2 | ~160-170 |

| C-5 | ~190-200 |

Note: This data is based on analogous structures and serves as an estimation for 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one. mdpi.comresearchgate.net

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

For an unambiguous assignment of all proton and carbon signals, especially in complex derivatives, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings. In the COSY spectrum of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one, cross-peaks would be expected between the methyl protons and the H-7 proton, between the H-7 proton and the H-6 and H-8 protons, and between the H-6 and H-8 protons. nanalysis.comyoutube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal in the HSQC spectrum. nanalysis.comyoutube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This technique is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, the methyl protons would be expected to show HMBC correlations to C-7, C-6, and C-8. The amino protons might show correlations to C-2 and C-4. youtube.comsdsu.edunih.gov

¹⁹F NMR for Fluorinated Derivatives

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. ¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. nih.govnih.govhuji.ac.ilrsc.orgthermofisher.com The ¹⁹F chemical shifts are very sensitive to the electronic environment, providing valuable structural information.

For a hypothetical fluorinated derivative of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one, the ¹⁹F NMR spectrum would show signals for each unique fluorine atom. The chemical shift and coupling constants (¹H-¹⁹F and ¹³C-¹⁹F) would be instrumental in determining the position of the fluorine substituent. For example, a trifluoromethyl group would typically appear as a singlet, while a single fluorine atom on the aromatic ring would be a multiplet due to coupling with adjacent protons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one (C₉H₁₁N₃O), the expected exact mass would be calculated and compared with the experimentally determined value to confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. For the dihydroquinazolinone core, characteristic fragmentation pathways often involve the loss of small neutral molecules such as CO, NH₃, or radicals from the aliphatic ring. Analysis of the fragmentation of related quinazolinone derivatives can provide a predictive model for the fragmentation of the target compound. semanticscholar.org

MALDI-TOF Mass Spectrometry for Oligomer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of large biomolecules and synthetic polymers due to its soft ionization process, high sensitivity, and tolerance for complex mixtures. researchgate.netnih.gov This method is particularly effective for determining the molecular weight distribution of oligomers, identifying repeating monomer units, and analyzing the structure of end-groups.

In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). researchgate.net Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte molecules, causing them to desorb and ionize with minimal fragmentation. nih.gov The resulting ions are accelerated in an electric field and travel through a flight tube to a detector. The time taken to reach the detector is proportional to the mass-to-charge ratio (m/z), allowing for the precise determination of the molecular masses of the oligomeric species present in the sample.

While MALDI-TOF MS has been extensively applied to the analysis of biopolymers like peptides, oligonucleotides, and oligosaccharides researchgate.netnih.govnih.gov, specific studies detailing its use for the oligomer characterization of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one are not prominently available in the surveyed scientific literature. However, the principles of the technique suggest its potential utility in investigating any polymerization or degradation products that might arise during the synthesis or storage of quinazolinone-based compounds. Such an analysis would provide valuable information on the purity and stability of the material by revealing the presence and mass of any oligomeric impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of its chemical bonds. The IR spectrum of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The primary amino (-NH₂) group typically shows a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. chemmethod.com The presence of a carbonyl group (C=O) from the ketone in the six-membered ring is identifiable by a strong, sharp absorption band. For a cyclic, α,β-unsaturated ketone system as seen in this molecule, this peak is expected between 1650 and 1690 cm⁻¹. The aliphatic portions of the molecule, including the methyl (-CH₃) and methylene (-CH₂) groups, give rise to C-H stretching vibrations in the 2850-2960 cm⁻¹ range. Additional characteristic bands include the N-H bending vibration of the primary amine around 1590-1650 cm⁻¹ and C-N stretching vibrations, which typically appear in the fingerprint region between 1250 and 1335 cm⁻¹.

The following table summarizes the principal IR absorption bands anticipated for 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Ketone (C=O) | C=O Stretch | 1650 - 1690 | Strong, Sharp |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 | Medium |

| Amine (C-N) | C-N Stretch | 1250 - 1335 | Medium |

| Imine/Amidine (C=N) | C=N Stretch | 1600 - 1670 | Medium |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

A crystallographic study of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one would reveal the planarity of the pyrimidine ring and the specific conformation—likely an envelope or half-chair form—of the partially saturated cyclohexenone ring. nih.gov Although a specific crystal structure for the title compound is not reported in the reviewed literature, analysis of related quinazolinone and quinoline (B57606) structures provides insight into the likely intermolecular forces at play. helsinki.firesearchgate.net

The presence of both a primary amino group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor) strongly suggests that hydrogen bonding is a dominant force in the crystal packing. It is highly probable that molecules of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one would form hydrogen-bonded dimers or extended one- or two-dimensional networks. nih.govresearchgate.net For instance, N-H···O and N-H···N interactions are commonly observed in the crystal structures of similar heterocyclic compounds, defining their supramolecular architecture. researchgate.net These interactions play a critical role in determining the physical properties of the solid, including its melting point and solubility.

Other Analytical Techniques for Purity and Identity Verification

Beyond IR spectroscopy, a suite of other analytical methods is essential for unequivocally confirming the identity and assessing the purity of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one. These techniques, used in combination, provide a comprehensive characterization of the compound's chemical structure and composition. chemmethod.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides information about the number and chemical environment of hydrogen atoms. For the title compound, the spectrum would be expected to show a singlet for the three protons of the C7-methyl group, distinct multiplets for the diastereotopic protons of the C6 and C8 methylene groups, and a characteristically broad singlet for the two protons of the primary amino group.

¹³C NMR: Carbon-13 NMR is used to identify all unique carbon atoms in the molecule. The spectrum would display signals for the carbonyl carbon (typically downfield, ~190-200 ppm), the sp²-hybridized carbons of the pyrimidine ring, and the sp³-hybridized carbons of the methyl and methylene groups at the C7, C6, and C8 positions. researchgate.netnih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. For 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one (C₉H₁₁N₃O), the calculated monoisotopic mass is 177.0902 g/mol . Mass spectrometry would confirm this by showing a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 177 or 178, respectively. chemmethod.comresearchgate.net

Elemental Analysis: This method provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. The experimental percentages are compared against the calculated theoretical values to verify the empirical formula. This technique is fundamental for confirming the purity of a newly synthesized compound. researchgate.net

| Element | Symbol | Atomic Mass | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 60.99 |

| Hydrogen | H | 1.008 | 6.26 |

| Nitrogen | N | 14.007 | 23.71 |

| Oxygen | O | 15.999 | 9.03 |

Computational Chemistry and Molecular Modeling of 2 Amino 7 Methyl 7,8 Dihydroquinazolin 5 6h One Analogues

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic structure and reactivity of molecules. These methods are instrumental in predicting various chemical properties of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one and its analogues.

DFT Studies on Molecular Orbitals and Electrostatic Potential

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinazoline (B50416) derivatives, DFT analysis, often performed at the B3LYP/6–31 + G(d, p) level, provides valuable information about their reactivity. nih.gov Studies on similar quinazoline structures reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding their electronic behavior. For instance, in some 6-bromo quinazoline derivatives, the HOMO is located on the bromobenzene (B47551) and quinazolinone rings, as well as the sulfur atom, while the LUMO is distributed across the entire molecule. nih.gov This distribution of molecular orbitals is crucial in determining the molecule's ability to donate or accept electrons in chemical reactions.

The electrostatic potential surface maps generated through DFT calculations help in identifying the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.

Conformational Analysis and Tautomerism

The three-dimensional conformation of a molecule plays a significant role in its biological activity. Computational methods can be employed to explore the potential energy surface of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one analogues to identify the most stable conformations. Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is also a critical aspect to consider for quinazolinone derivatives. The relative stability of different tautomers can be predicted using computational calculations, which is vital for understanding their behavior in biological systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand and its biological target, such as an enzyme or receptor.

For analogues of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one, docking studies have been performed to investigate their binding patterns with various targets, including Epidermal Growth Factor Receptor (EGFR) and human Monoamine Oxidase (MAO) enzymes. nih.govnih.govnih.gov These simulations can predict binding affinities, typically expressed in kcal/mol, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. nih.gov For example, docking studies on 6-bromo quinazoline derivatives against EGFR revealed binding energies ranging from -5.3 to -6.7 kcal/mol, with key hydrogen bond interactions with important residues. nih.gov Similarly, in a study of novel 5,6,7,8-tetrahydroquinazolines, molecular docking indicated high binding affinity towards essential enzymes of Mycobacterium tuberculosis. mdpi.com

Interactive Data Table: Predicted Binding Affinities of Quinazoline Analogues

| Compound Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 6-Bromo quinazoline derivative 8a | EGFR | -6.7 | Not specified |

| 6-Bromo quinazoline derivative 8c | EGFR | -5.3 | Not specified |

| Quinazoline-pyrimidine hybrid 6n | EGFR | Not specified | Arg 817, Lys 721 |

| Imidazole-based 1,2,3-triazole 5a | Carbonic Anhydrase II | -8.0 | Not specified |

| Imidazole-based 1,2,3-triazole 5f | Carbonic Anhydrase II | -8.4 | Not specified |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov These simulations can assess the stability of the binding pose predicted by molecular docking and reveal any conformational changes that may occur upon ligand binding. For quinazoline derivatives, MD simulations have been used to validate docking results and to understand the stability of the ligand in the active site of the target protein. nih.govnih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is often analyzed to determine the stability of the complex. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinazoline analogues, QSAR studies can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with their cytotoxic or inhibitory activities. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. researchgate.net

Computational Prediction of Reaction Mechanisms

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the synthesis of quinazoline derivatives. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and identify the most favorable mechanism. This information is crucial for optimizing reaction conditions and for designing more efficient synthetic routes to 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one and its analogues. mdpi.com

Biological Activity and Mechanistic Investigations in Vitro and in Silico

Enzyme Inhibition Studies

The inhibitory activity of compounds based on the 2-amino-7,8-dihydroquinazolin-5(6H)-one framework has been evaluated against several key enzymes implicated in various diseases.

While direct experimental data on the kinase inhibition profile of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one is not extensively available in the reviewed literature, studies on closely related analogs provide valuable insights into its potential activity against kinases such as EGFR, GSK3β, and Hsp90.

Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) core is a well-established pharmacophore in the design of EGFR inhibitors. Numerous quinazoline derivatives have been synthesized and evaluated for their antitumor activities by targeting EGFR. mdpi.comfrontiersin.orgnih.govbiorxiv.orgnih.gov For instance, certain 6-arylureido-4-anilinoquinazoline derivatives have demonstrated potent EGFR inhibitory activity, with IC50 values in the nanomolar range. frontiersin.org Similarly, some 3-methyl-quinazolinone derivatives have shown significant inhibition of EGFRwt-TK. nih.gov While these studies underscore the potential of the quinazoline scaffold for EGFR inhibition, specific inhibitory data for 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one is not explicitly reported.

Glycogen (B147801) Synthase Kinase 3β (GSK3β): A study focusing on 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives, which are structurally similar to the compound of interest, revealed weak inhibitory activity against GSK3β for some analogs. nih.gov This suggests that the 7,8-dihydroquinazolin-5(6H)-one core might serve as a scaffold for developing GSK3β inhibitors, although the potency of the specific 2-amino-7-methyl derivative remains to be determined. nih.gov

Heat Shock Protein 90 (Hsp90): A notable study investigated the Hsp90 inhibitory activity of a complex derivative, 2-amino-7-[4-fluoro-2-(3-pyridyl)phenyl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime. The (S)-enantiomer of this compound was identified as a potent Hsp90 inhibitor in both biochemical and cellular assays. nih.gov This finding highlights the potential of the 2-amino-7,8-dihydroquinazolin-5(6H)-one scaffold to be functionalized into potent Hsp90 inhibitors for cancer therapy.

| Enzyme | Compound/Derivative | Key Findings | Citation |

|---|---|---|---|

| EGFR | Various Quinazoline Derivatives | Potent inhibition, with some compounds having IC50 values in the nanomolar range. | mdpi.comfrontiersin.orgnih.govbiorxiv.orgnih.gov |

| GSK3β | 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one Derivatives | Weak inhibitory activity observed for some analogs. | nih.gov |

| Hsp90 | 2-amino-7-[4-fluoro-2-(3-pyridyl)phenyl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime | The (S)-enantiomer is a potent inhibitor in biochemical and cellular assays. | nih.gov |

Derivatives of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.govresearchgate.net A library of these compounds was synthesized and evaluated, with some exhibiting Ki values in the nanomolar range for MAO-B inhibition. nih.gov The structure-activity relationship studies from this research could potentially guide the assessment of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one as a MAO-B inhibitor.

A computational screening study mentioned the "7,8-dihydroquinazoline" fragment in the context of biotin (B1667282) carboxylase inhibitors. nih.govnih.gov However, this study did not provide specific inhibitory data for 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one. Biotin carboxylase is a component of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, and its inhibition is a target for antibacterial drug development. nih.govnih.gov

Modulation of Cellular Processes (In Vitro)

The quinazoline and quinazolinone scaffolds are prevalent in compounds exhibiting significant effects on cellular processes, particularly in the context of cancer cell biology.

Numerous studies have reported the antiproliferative activities of various quinazoline and quinazolinone derivatives against a range of human cancer cell lines. For example, some novel quinazoline derivatives have shown potent activity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer), with IC50 values in the low micromolar range. nih.gov Other research has highlighted the cytotoxic potential of 6-bromo quinazoline derivatives against MCF-7 and SW480 cell lines. nih.gov While these findings establish the anticancer potential of the broader chemical class, specific data on the antiproliferative activity of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one is not available in the reviewed literature.

| Compound Class | Cancer Cell Lines | Reported Activity (IC50) | Citation |

|---|---|---|---|

| Quinazoline-pyrimidine hybrids | A549, SW-480, MCF-7 | 2.3 µM to 176.5 µM | nih.gov |

| 6-Bromo quinazoline derivatives | MCF-7, SW480 | Potent, e.g., 15.85 µM (MCF-7) and 17.85 µM (SW480) for the most active compound. | nih.gov |

The anticancer effects of many quinazoline derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest. Mechanistic studies on various quinazolinone derivatives have demonstrated these effects. For instance, certain quinazolinone Schiff base derivatives have been shown to induce both intrinsic and extrinsic apoptosis pathways in MCF-7 cells. nih.gov Another study on a novel quinazoline-pyrimidine hybrid indicated that it could induce apoptosis in A549 cells in a dose-dependent manner and cause cell cycle arrest in the S phase. nih.gov Similarly, other quinazoline derivatives have been reported to induce G2/M phase arrest in MDA-MB-231 cells and trigger caspase-dependent apoptosis. epa.gov These molecular mechanisms are crucial for the anticancer potential of the quinazoline scaffold, although direct evidence for 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one is pending.

Structure-Activity Relationship (SAR) Elucidation

The biological potency of dihydroquinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazoline core. Structure-activity relationship (SAR) studies have provided insights into the chemical features that govern their activity.

For a series of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives, the presence of phenyl, biphenyl, naphthyl, or indolyl side chains at the C2-position was found to be important for their antitumor activity as tubulin polymerization inhibitors. nih.gov In another series of 2-methoxyestradiol-based microtubule disruptors with a quinazolinone scaffold, 2'-methoxy derivatives demonstrated more potent antiproliferative effects compared to combretastatin, with the formation of hydrogen bonds with tubulin receptors being a key interaction. mdpi.com

Furthermore, investigations into 4-morpholine-quinazoline derivatives have shown that the presence of a basic side chain at position 6 or 7 of the quinazoline nucleus plays a crucial role in determining their cytotoxicity. nih.gov The substitution pattern at the 6 and 7 positions can also affect the lipophilicity and, consequently, the activity of the target molecules. For certain 2,4-disubstituted quinazoline derivatives, a 2-chloro substituent was found to be the most potent in the series. nih.gov

Table 1: SAR Highlights of Dihydroquinazolinone Derivatives

| Compound Series | Position of Substitution | Favorable Substituents | Impact on Biological Activity |

|---|---|---|---|

| 2-substituted 2,3-dihydroquinazolin-4(1H)-ones | C2-position | Phenyl, biphenyl, naphthyl, indolyl | Enhanced antitumor activity as tubulin polymerization inhibitors nih.gov |

| 2-methoxyestradiol-based quinazolinones | 2'-position | Methoxy group | Potent antiproliferative effects mdpi.com |

| 4-morpholine-quinazolines | Position 6 or 7 | Basic side chain | Significant role in cytotoxicity nih.gov |

| 2,4-disubstituted quinazolines | Position 2 | Chloro group | Most potent in the series nih.gov |

Stereochemistry plays a pivotal role in the biological activity of chiral dihydroquinazolinone derivatives. For 2-aryl substituted 2,3-dihydroquinazolin-4-one analogs, which possess a stereocenter at the C2-position, the spatial arrangement of the substituents has been shown to be a critical determinant of their efficacy.

In a study of a potent fluorescent tubulin inhibitor, the (S)-enantiomer was found to be more effective at inhibiting tubulin polymerization and the binding of [3H]colchicine to tubulin compared to the (R)-enantiomer. nih.gov Consequently, the (S)-(+)-enantiomer exhibited significantly greater antiproliferative effects against human cancer cell lines. nih.gov Computational docking experiments and molecular dynamics simulations have provided a rationale for this observation, suggesting that the (S)-enantiomer achieves a more favorable binding orientation within the colchicine (B1669291) binding site of tubulin. nih.gov This differential binding is attributed to more extensive hydrogen bond interactions with tubulin residues for the (S)-enantiomer compared to the (R)-enantiomer. nih.gov

Table 2: Influence of Stereochemistry on a 2-aryl substituted 2,3-dihydroquinazolin-4-one

| Enantiomer | Effect on Tubulin Polymerization | Antiproliferative Activity | Binding to Tubulin |

|---|---|---|---|

| (S)-(+)-enantiomer | More effective inhibition nih.gov | Significantly more potent nih.gov | More favorable binding with more hydrogen bonds nih.gov |

| (R)-(-)-enantiomer | Less effective inhibition nih.gov | Less potent nih.gov | Less favorable binding with fewer hydrogen bonds nih.gov |

Identification of Molecular Targets and Signaling Pathways

The anticancer activity of quinazolinone derivatives stems from their interaction with various molecular targets and the subsequent modulation of key signaling pathways. As discussed, a primary target for many of these compounds is tubulin, leading to the disruption of microtubule dynamics. nih.govmdpi.comnih.govbath.ac.uk

Beyond tubulin, other molecular targets have been identified. For instance, some 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives have been found to be selective small molecule inhibitors of the protein lysine (B10760008) methyltransferase G9a. nih.gov Inhibition of G9a can suppress cancer cell growth.

The downstream effects of target engagement involve the modulation of critical signaling pathways. The inhibition of tubulin polymerization by certain dihydroquinazolinones leads to cell cycle arrest at the G2/M phase. nih.govmdpi.com This mitotic arrest can be mediated by the activation of the CDK1/cyclin B complex. mdpi.com Subsequently, apoptosis is induced through pathways involving the upregulation of cleaved PARP-1 and caspase-3. nih.gov

Furthermore, some 7- or 8-substituted-4-morpholine-quinazoline derivatives have been shown to inhibit PI3Kα, a key enzyme in a signaling pathway that is often dysregulated in cancer. nih.gov Other quinazolinone derivatives have been identified as inhibitors of VEGFR-2, a receptor tyrosine kinase involved in angiogenesis. mdpi.com The discovery of 2-amino-7-amide quinazoline derivatives as potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2) further expands the range of targeted signaling pathways. nih.gov

Investigation of Resistance Mechanisms at a Molecular Level (e.g., P-glycoprotein, βIII-tubulin)

A significant challenge in cancer chemotherapy is the development of drug resistance. Two well-characterized mechanisms of resistance to anticancer agents, particularly those targeting microtubules, are the overexpression of the drug efflux pump P-glycoprotein (P-gp) and alterations in the expression of tubulin isotypes, such as βIII-tubulin.

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. tg.org.aufrontiersin.org While specific studies on 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one are lacking, research on the broader class of quinoline (B57606) and quinazoline alkaloids indicates their potential to interact with and inhibit P-gp. globalresearchonline.net Some quinazoline derivatives have been designed as efflux pump inhibitors. mdpi.com

The overexpression of βIII-tubulin is another mechanism associated with resistance to microtubule-targeting agents. nih.govnih.gov This tubulin isotype is frequently overexpressed in various human tumors and is linked to tumor aggressiveness and poor patient outcomes. nih.gov Alterations in tubulin isotype composition can affect the binding of microtubule-targeting drugs and the dynamics of microtubules, leading to reduced drug sensitivity. nih.gov While direct evidence for the involvement of βIII-tubulin in resistance to 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one has not been reported, it remains a plausible mechanism of resistance given the compound's putative microtubule-targeting activity.

Applications in Chemical Biology and Agrochemistry

Development as Probes for Biological Systems

The 7,8-dihydroquinazolin-5(6H)-one scaffold is a promising framework for the development of molecular probes to investigate biological systems. A notable example is the exploration of the closely related 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold for creating inhibitors targeting enzymes involved in neurodegenerative diseases. nih.gov Researchers have synthesized libraries of these derivatives to probe their interactions with human monoamine oxidase B (MAO-B) and glycogen (B147801) synthase kinase 3β (GSK3β), two key targets in the pathology of Alzheimer's and Parkinson's diseases. nih.gov

Certain compounds from this class have been identified as potent and selective inhibitors of MAO-B, with activity in the nanomolar range. nih.gov The ability to systematically modify the scaffold and observe the corresponding changes in inhibitory activity allows for the mapping of structure-activity relationships (SAR). nih.gov This information is crucial for understanding the binding pockets of these enzymes and for designing more effective therapeutic agents. The core structure serves as a valuable tool for probing enzymatic function and cellular pathways, highlighting its potential in chemical biology. nih.gov

Utilization as a Privileged Scaffold for Chemical Library Synthesis

In the fields of drug discovery and agrochemical research, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity when appropriately derivatized. The 4(3H)-quinazolinone core and its dihydro variants are widely recognized as such scaffolds. nih.gov This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities. nih.govmdpi.com

The utility of the 7,8-dihydroquinazolin-5(6H)-one framework as a privileged scaffold is demonstrated by its use in the synthesis of compound libraries for biological screening. For instance, a 36-member library based on the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one core was synthesized to explore its potential as MAO inhibitors. nih.gov The synthetic accessibility of the quinazolinone ring system allows for the introduction of diverse substituents at multiple positions, leading to the creation of large and structurally varied chemical libraries. mdpi.com These libraries are then screened against various biological targets, such as enzymes and receptors, to identify novel bioactive compounds. The development of synthetic routes to produce tetrahydroquinazolines and other derivatives further expands the chemical space that can be explored, solidifying the scaffold's importance in high-throughput screening and lead compound discovery. mdpi.comresearchgate.net

Agrochemical Potential

The inherent biological activity of the quinazolinone scaffold extends to applications in agriculture, where derivatives have been investigated for their potential as insecticides, herbicides, and antimicrobial agents.

Derivatives of dihydroquinazolinone have shown significant promise as insecticides. Studies have demonstrated their efficacy against a range of insect pests, including the oriental armyworm (Mythimna separata), the malaria vector Anopheles arabiensis, and the tobacco cutworm (Spodoptera litura). nih.govnih.gov The mechanism of action for some of these compounds involves targeting the insect's nervous or muscular systems. For example, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were designed to target insect calcium channels, which are crucial for nerve and muscle function. nih.govscilit.com

In vitro and in silico studies have identified key structural features that contribute to insecticidal potency. For 2-aryl-2,3-dihydroquinazolin-4-ones tested against Anopheles arabiensis larvae, the presence of halogen substituents on the aryl ring was found to be favorable for bioactivity. nih.gov Computational modeling suggests that these compounds may act by inhibiting the acetylcholinesterase (AChE) enzyme, a common target for organophosphate and carbamate (B1207046) insecticides. nih.gov

Table 1: Insecticidal Activity of Dihydroquinazolinone Derivatives

| Compound Class | Target Pest | Activity/Mechanism |

| 2,3-Dihydroquinazolin-4(1H)-ones | Mythimna separata (Oriental armyworm) | 80% larvicidal activity at 5 mg/L for select compounds; targets calcium channels. nih.gov |

| 2-Aryl-2,3-dihydroquinazolin-4-ones | Anopheles arabiensis (Malaria mosquito) | Potent larvicidal activity; potential acetylcholinesterase (AChE) inhibitors. nih.gov |

| Octahydroquinazolinones | Spodoptera litura (Tobacco cutworm) | Contact and feeding toxicity; activity correlated with specific electronic and topological descriptors. |

Quinazolinone derivatives have been successfully developed as potent herbicides by targeting essential plant enzymes. mdpi.commdpi.comsemanticscholar.org By hybridizing the quinazolinone scaffold with other known herbicidal motifs, such as aryloxyphenoxypropionates (AOPPs), researchers have created novel compounds with high efficacy and crop selectivity. mdpi.commdpi.com These hybrid molecules often act as inhibitors of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in grasses. mdpi.com

Another important target for quinazolinone-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in plastoquinone (B1678516) and tocopherol biosynthesis. semanticscholar.orgbeilstein-journals.org Inhibition of HPPD leads to the bleaching of new plant tissues and eventual death. Greenhouse studies have shown that certain triketone-containing quinazoline-2,4-dione derivatives exhibit strong, broad-spectrum post-emergent herbicidal activity at application rates as low as 37.5 grams of active ingredient per hectare, which is superior to some commercial standards. semanticscholar.org

Table 2: Herbicidal Activity of Quinazolinone Derivatives

| Compound Class | Target Weeds | Mechanism of Action |

| Quinazolinone-phenoxypropionate hybrids | Echinochloa crusgalli, Digitaria sanguinalis | Inhibition of Acetyl-CoA Carboxylase (ACCase). mdpi.commdpi.com |

| Triketone-containing quinazoline-2,4-diones | Broad-spectrum (e.g., Amaranthus retroflexus) | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). semanticscholar.org |

| Aryloxyacetic acid-quinazolinone hybrids | Broad-spectrum | Potent HPPD inhibition, with some compounds showing better pre-emergence activity than commercial standards. beilstein-journals.org |

The quinazolinone scaffold has been investigated for its potential to combat fungal pathogens. mdpi.com Various synthetic derivatives have demonstrated inhibitory activity against clinically relevant fungi, such as Candida albicans, as well as plant pathogenic fungi. nih.govresearchgate.net

In vitro screening of newly synthesized quinazolinone derivatives has revealed that specific substitutions on the core structure are crucial for antifungal efficacy. For example, a series of novel nitroquinazolinone analogs showed potent activity against Candida albicans and various dermatophytes. researchgate.net The mechanism of action is still under investigation for many of these compounds, but their ability to inhibit fungal growth suggests they could be valuable lead structures for the development of new antifungal agents for both medical and agricultural use.

Table 3: Antifungal Activity of Quinazolinone Derivatives

| Compound Class | Fungal Strain(s) | Key Findings |

| Substituted Quinazolinones | Candida albicans | Several derivatives showed activity in agar (B569324) well diffusion assays. nih.gov |

| Nitroquinazolinone Analogs | Candida albicans, Dermatophytes | Exhibited potent antifungal activity, in some cases comparable to reference drugs. researchgate.net |

| Tetrahydroquinazolines | General Antifungal Potential | The scaffold is recognized as possessing potential antifungal properties. mdpi.com |

The antibacterial properties of quinazolinone and its derivatives are well-documented, with activity demonstrated against both Gram-positive and Gram-negative bacteria. mdpi.comeco-vector.com The core structure is considered a key pharmacophore in the design of new antibacterial agents.

In vitro studies have evaluated the minimum inhibitory concentration (MIC) of various quinazolinone derivatives against pathogenic bacteria. For instance, certain novel quinazolin-4(3H)-ones have shown a pronounced ability to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Other studies have identified pyrrolidine-substituted quinazolinones that are highly active against S. aureus and morpholine (B109124) analogs active against Bacillus subtilis. nih.gov The broad spectrum of activity and the potential for chemical modification make the dihydroquinazolinone scaffold a compelling starting point for the development of new antibiotics to address the challenge of antimicrobial resistance.

Table 4: Antibacterial Activity of Quinazolinone Derivatives

| Compound Class | Bacterial Strain(s) | Activity/Results |

| Substituted Quinazolin-4(3H)-ones | Staphylococcus aureus, Streptococcus pneumoniae | Demonstrated pronounced growth inhibition in vitro. eco-vector.com |

| Pyrrolidine/Morpholine Quinazolinones | S. aureus, Bacillus subtilis (Gram-positive) | Certain derivatives showed high activity with MIC values of 0.5 mg/mL. nih.gov |

| Nitroquinazolinone Analogs | Gram-negative bacteria | Showed good bioactivity against tested Gram-negative strains. researchgate.net |

| General Quinazolinone Derivatives | Klebsiella pneumoniae, Pseudomonas aeruginosa (Gram-negative) | Screened for activity, indicating a broad spectrum of potential. nih.gov |

Future Perspectives and Research Challenges

Advancements in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. While specific green synthesis routes for 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one are not extensively documented, the broader class of quinazolinones has been the subject of significant research in this area. nih.govmdpi.com Future efforts should focus on adapting these green principles to the synthesis of the target compound.

Key research objectives include:

Use of Greener Solvents: Exploring the use of water, ethanol (B145695), or other biodegradable solvents to replace traditional volatile organic compounds. nih.gov

Catalyst Innovation: Investigating the utility of organocatalysts, solid-supported catalysts, and biocatalysts to facilitate cyclization reactions under milder conditions. nih.gov

Energy Efficiency: Employing microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product, minimizing waste.

A comparative table of potential green synthesis strategies is presented below.

| Synthesis Strategy | Potential Advantages | Key Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction selectivity. mdpi.com | Scale-up limitations, potential for localized overheating. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, milder reaction conditions, increased yields. | Specialized equipment required, potential for radical formation. |

| Organocatalysis | Metal-free reactions, often milder conditions, reduced toxicity. nih.gov | Catalyst loading and recyclability, substrate scope limitations. |

| Aqueous Media Synthesis | Environmentally benign, low cost, simplified workup procedures. nih.gov | Solubility of reactants, potential for side reactions. |

High-Throughput Screening and Virtual Screening for Novel Bioactivities

The biological activity profile of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one remains largely uncharacterized. High-throughput screening (HTS) and virtual screening (VS) are powerful tools to rapidly assess the potential of this compound against a vast array of biological targets.

High-Throughput Screening (HTS): A large-scale automated process that can test the biological or biochemical activity of a large number of compounds simultaneously. Future HTS campaigns could screen 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one and a library of its derivatives against various target classes, such as kinases, proteases, and G-protein coupled receptors, to identify novel bioactivities.

Virtual Screening (VS): A computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. For 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one, VS can be employed to predict its binding affinity to known protein targets associated with various diseases. For instance, in silico screening of other tetrahydroquinazoline (B156257) derivatives has suggested potential antitubercular and antidiabetic activities. mdpi.comresearchgate.net

| Screening Method | Advantages | Disadvantages | Potential Targets for 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one |

| High-Throughput Screening | Experimental validation of activity, identifies novel hits. | Costly, time-consuming, requires large compound quantities. | Kinases, GPCRs, Ion Channels, Nuclear Receptors. |

| Virtual Screening | Cost-effective, rapid screening of large virtual libraries. | Dependent on the quality of the protein structure and scoring functions, requires experimental validation. | Dihydrofolate reductase (DHFR), Pantothenate kinase (MtPanK) mdpi.com, Dipeptidyl peptidase-4 (DPP-4) nih.gov. |

Rational Design and Optimization of Novel Analogues for Specific Targets

Once a promising biological target is identified, the principles of rational drug design can be applied to optimize the structure of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one to enhance its potency, selectivity, and pharmacokinetic properties. This process often involves a synergistic combination of computational modeling and synthetic chemistry.

Structure-activity relationship (SAR) studies will be crucial in this phase. By systematically modifying different parts of the molecule, such as the amino group at the 2-position and the methyl group at the 7-position, researchers can elucidate the key structural features required for biological activity. For example, the rational design of other quinazoline (B50416) derivatives has led to the discovery of potent inhibitors of enzymes like extracellular signal-regulated kinase 1/2 (ERK1/2) and MAO-B. nih.govnih.gov

Exploration of Undiscovered Biological Pathways and Novel Mechanism of Action Studies

A significant research challenge lies in elucidating the precise mechanism of action (MoA) of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one and its active analogues. While initial screening may identify a primary target, it is crucial to investigate the broader biological consequences of target engagement.

Future research should employ a range of techniques to unravel the MoA, including:

Target Deconvolution: Identifying the specific cellular targets of the compound using methods like affinity chromatography and proteomics.

Cellular Imaging: Visualizing the subcellular localization of the compound and its effect on cellular processes.

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in response to compound treatment to identify affected pathways.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

A systems biology approach, integrating data from multiple "omics" platforms, will be instrumental in building a comprehensive understanding of the biological effects of 2-amino-7-methyl-7,8-dihydroquinazolin-5(6H)-one. mixomics.orgnih.gov This holistic view can reveal unexpected biological activities and potential off-target effects.

| Omics Platform | Information Gained | Potential Application |

| Genomics | Identification of genetic markers that may predict sensitivity or resistance to the compound. | Personalized medicine approaches. |

| Transcriptomics | Understanding the compound's effect on global gene expression patterns. | Elucidation of mechanism of action and off-target effects. |

| Proteomics | Identifying protein targets and downstream signaling pathways affected by the compound. | Target validation and biomarker discovery. |

| Metabolomics | Assessing the impact of the compound on cellular metabolism. | Understanding the physiological response to the compound. |

The integration of these multi-omics datasets will require sophisticated bioinformatics tools and will be a key challenge in the future comprehensive biological profiling of this compound. researchgate.netnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.